1-(2,5-Dimethyloxazol-4-yl)ethanone

Heterocyclic chemistry Nucleophilic addition Oxazole ring-opening

1-(2,5-Dimethyloxazol-4-yl)ethanone (CAS 23000-12-6), also known as 4-acetyl-2,5-dimethyloxazole, is a 2,4,5-trisubstituted oxazole heterocycle bearing a reactive acetyl group at the C4 position and methyl substituents at C2 and C5. With a molecular formula of C7H9NO2 and a molecular weight of 139.15 g·mol⁻¹, this compound exhibits a melting point of 49 °C, a boiling point of 93 °C (at 30 Torr) or 203.7 °C (at 760 mmHg, predicted), a density of 1.074 g·cm⁻³, a predicted LogP of 1.49, and a predicted pKa of 0.11 ± 0.10.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 23000-12-6
Cat. No. B1601825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dimethyloxazol-4-yl)ethanone
CAS23000-12-6
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C)C(=O)C
InChIInChI=1S/C7H9NO2/c1-4(9)7-5(2)10-6(3)8-7/h1-3H3
InChIKeyXWLBBTGITHATTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Dimethyloxazol-4-yl)ethanone (CAS 23000-12-6) – Physicochemical Baseline & Core Identity for Procurement Decisions


1-(2,5-Dimethyloxazol-4-yl)ethanone (CAS 23000-12-6), also known as 4-acetyl-2,5-dimethyloxazole, is a 2,4,5-trisubstituted oxazole heterocycle bearing a reactive acetyl group at the C4 position and methyl substituents at C2 and C5. With a molecular formula of C7H9NO2 and a molecular weight of 139.15 g·mol⁻¹, this compound exhibits a melting point of 49 °C, a boiling point of 93 °C (at 30 Torr) or 203.7 °C (at 760 mmHg, predicted), a density of 1.074 g·cm⁻³, a predicted LogP of 1.49, and a predicted pKa of 0.11 ± 0.10 . Its solid-state appearance is a white to light yellow crystalline solid, and it is typically stored at 2–8 °C . The compound serves as a versatile building block in medicinal chemistry and organic synthesis, where the combination of the electron-rich oxazole nucleus and the electrophilic acetyl carbonyl enables diverse downstream transformations [1].

1-(2,5-Dimethyloxazol-4-yl)ethanone – Why In-Class Substitution Without Positional Verification Leads to Divergent Synthetic Outcomes


Simple substitution of 1-(2,5-dimethyloxazol-4-yl)ethanone by its positional isomer 5-acetyl-2,4-dimethyloxazole or by unsubstituted 2-acetyloxazole is not chemically equivalent. The position of the acetyl group on the oxazole ring dictates the reaction pathway with carbon nucleophiles: the 4-acetyl isomer undergoes ring-opening/recyclization to yield a pyridine derivative, whereas the 5-acetyl isomer primarily forms a dicyanovinyl condensation product [1]. Furthermore, the 2,5-dimethyl substitution pattern modulates both the lipophilicity (LogP 1.49 vs. –0.74 for the 5-acetyl isomer) and the basicity (pKa 0.11 vs. –2.40 for 2-acetyloxazole), directly impacting solvent partitioning, chromatographic behavior, and protonation-state-dependent reactivity [2]. Using an incorrect regioisomer therefore risks not merely a yield penalty but a fundamentally different product slate, compromising downstream synthetic routes and analytical validation.

1-(2,5-Dimethyloxazol-4-yl)ethanone – Quantitative Comparator Evidence for Scientific Selection


Regiochemical Fate Divergence: 4-Acetyl vs. 5-Acetyl Oxazole in Malononitrile Condensation

When treated with malononitrile in the presence of potassium acetate (KOAc), 4-acetyl-2,5-dimethyloxazole (target) yields a small amount of the dicyanovinyl condensation product 2; however, with aqueous NaOH the reaction proceeds through a different mechanistic channel, furnishing a red crystalline pyridine derivative (compound 4, C₁₁H₉N₆) via oxazole ring-opening and recyclization. In contrast, the positional isomer 5-acetyl-2,4-dimethyloxazole under identical KOAc conditions yields the dicyanovinyl product 6 in low yield, and with NaOH generates a yellow crystalline compound (C₁₁H₈N₄O) accompanied by ammonia liberation. The two isomers therefore produce structurally distinct products under the same basic conditions [1].

Heterocyclic chemistry Nucleophilic addition Oxazole ring-opening

Melting Point Differential: Ambient-Temperature Liquid Handling vs. High-Melting Crystalline Solid

The target compound melts at 49 °C, whereas its 5-acetyl positional isomer (5-acetyl-2,4-dimethyloxazole, CAS 23012-25-1) exhibits a melting point of 170–172 °C [1]. This >120 °C difference means the 4-acetyl isomer can be handled as a liquid at moderately elevated temperatures, facilitating solvent-free reactions, melt-phase processing, or liquid-dispensing automation, while the 5-acetyl isomer remains a high-melting solid requiring dissolution in organic solvents prior to use.

Physical property Formulation Handling

Lipophilicity Gap: LogP-Driven Solvent Partitioning and Chromatographic Retention

The experimental/predicted LogP of 1-(2,5-dimethyloxazol-4-yl)ethanone is 1.49, whereas the 5-acetyl-2,4-dimethyloxazole isomer has an estimated LogP of –0.74 [1][2]. This ~2.2 log-unit difference corresponds to an approximately 150-fold higher octanol-water partition coefficient for the 4-acetyl isomer, indicating markedly greater hydrophobicity. The 2-acetyloxazole (CAS 77311-07-0) comparator shows a LogP of approximately 0.88, placing it intermediate between the two dimethylated isomers .

Lipophilicity Chromatography Drug-likeness

Basicity Modulation: pKa Shift Driven by 2,5-Dimethyl Substitution

The predicted pKa of the conjugate acid of 1-(2,5-dimethyloxazol-4-yl)ethanone is 0.11 ± 0.10, whereas the simpler 2-acetyloxazole (CAS 77311-07-0) has a predicted pKa of –2.40 ± 0.10 . The ~2.5 pKa-unit increase reflects the electron-donating effect of the two methyl substituents, which enhance the basicity of the oxazole nitrogen. The 5-acetyl isomer (5-acetyl-2,4-dimethyloxazole) shows a comparable pKa of 0.19 ± 0.10, indicating that the methyl-group electronic effect is dominant over the acetyl-positional effect for basicity [1].

Basicity Protonation state Salt formation

C4-Acetyl Oxazole Stability Under Electrophilic Conditions: A Class-Level Reactivity Order

A DFT study (B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p)) of oxazole derivatives established a reactivity order toward electrophilic attack at the pyridine-type nitrogen: 2-substituted > 5-substituted > 4-substituted oxazoles, based on computed Fukui fₖ⁻ functions [1]. Because the acetyl group in 1-(2,5-dimethyloxazol-4-yl)ethanone resides at the 4-position—the least reactive site—the oxazole nitrogen is less susceptible to electrophilic degradation compared to 2-acetyl or 5-acetyl regioisomers. This translates into greater heterocycle integrity under acidic or electrophilic reaction conditions.

Computational chemistry Fukui function Electrophilic substitution

1-(2,5-Dimethyloxazol-4-yl)ethanone – High-Confidence Application Scenarios Derived from Quantitative Evidence


Synthesis of Pyridine-Fused Heterocycles via Base-Promoted Oxazole Ring-Opening

The unique ability of the 4-acetyl isomer to undergo ring-opening/recyclization with malononitrile/NaOH to yield a pyridine derivative (as demonstrated by the J. Org. Chem. 1972 study) makes this compound the required starting material for synthesizing pyridine-containing scaffolds. Researchers targeting pyridine-fused bioactive molecules should procure this specific regioisomer, as the 5-acetyl isomer yields a different product class under identical conditions [1].

Development of BACE1 Inhibitors for Alzheimer's Disease Research

Patent WO2014098831 (Bristol-Myers Squibb) discloses 4,6-diarylaminothiazines as BACE1 inhibitors for reducing β-amyloid production, with oxazole-containing intermediates forming a key structural component. 1-(2,5-Dimethyloxazol-4-yl)ethanone serves as a building block for constructing the oxazole portion of these inhibitor candidates. The compound's moderate LogP (~1.5) and near-neutral pKa make it particularly suitable for generating CNS-penetrant lead compounds within the drug-like property space [2].

Preparation of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone as a Versatile Alkylating Agent

The target compound is the direct precursor to 2-bromo-1-(2,5-dimethyloxazol-4-yl)ethanone (CAS 113732-62-0), a reactive α-bromoketone used for introducing the 2,5-dimethyloxazole moiety via nucleophilic substitution. The low melting point (49 °C) of the parent ketone simplifies the bromination step by enabling homogeneous reaction conditions in acetic acid or chloroform at moderate temperatures. Procurement of the correct 4-acetyl isomer ensures that the bromine is introduced at the desired α-position relative to the carbonyl, preserving the oxazole substitution pattern for downstream coupling .

Physicochemical Reference Standard for Oxazole Regioisomer Differentiation

The large melting point gap (49 °C vs. 170–172 °C) and distinct LogP values (1.49 vs. –0.74) between the 4-acetyl and 5-acetyl dimethyloxazole isomers provide unambiguous physical handles for identity confirmation and purity assessment. Analytical laboratories and quality control groups can use these sharply differentiated properties to verify that the correct regioisomer has been supplied, preventing costly synthetic errors that arise from isomeric contamination [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,5-Dimethyloxazol-4-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.